![molecular formula C16H13N3O4S B5886376 1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole
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Overview
Description
1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is a chemical compound that has been used in various scientific research studies. It is a pyrazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole can induce apoptosis in cancer cells, inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, and exhibit anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole in lab experiments is that it has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
For research include investigating the mechanism of action of the compound, exploring its potential as a therapeutic agent for various diseases, and investigating its toxicity.
Synthesis Methods
The synthesis of 1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has been reported in various research studies. One of the most commonly used methods involves the reaction of 3,5-dimethyl-1-(2-nitrophenyl)thiocarbazone with furoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature, and the product is obtained after purification using column chromatography.
Scientific Research Applications
1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has been used in various scientific research studies. It has been investigated for its potential as an anticancer agent, as well as for its anti-inflammatory and antioxidant properties. It has also been studied for its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-10-15(24-14-8-4-3-6-12(14)19(21)22)11(2)18(17-10)16(20)13-7-5-9-23-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHYEEAEJKYWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone |
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